(2,5-ジメチルチオフェン-3-イル)ボロン酸

説明

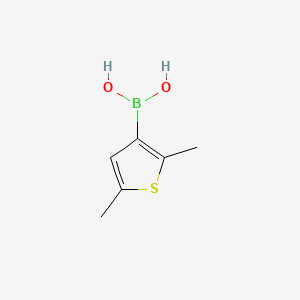

2,5-ジメチルチオフェン-3-ボロン酸は、分子式C6H9BO2Sの有機ホウ素化合物です。これは、硫黄を含む五員環芳香族環であるチオフェンの誘導体です。 チオフェン環に結合したボロン酸官能基は、この化合物を様々な化学反応、特に鈴木-宮浦カップリングなどのクロスカップリング反応において価値あるものにします .

2. 製法

合成経路と反応条件

2,5-ジメチルチオフェン-3-ボロン酸の合成は、通常、2,5-ジメチルチオフェンのボリル化を伴います。一般的な方法の1つは、パラジウム触媒と塩基の存在下、ビス(ピナコラート)ジボロンなどのホウ素試薬を用いた直接ボリル化です。 反応は通常、不活性雰囲気下、高温で行われます .

工業的生産方法

2,5-ジメチルチオフェン-3-ボロン酸の工業的生産方法は、実験室規模の合成と類似していますが、大規模な操作に最適化されています。 これには、連続フロー反応器とより効率的な触媒の使用が含まれ、収率の向上と製造コストの削減につながります .

科学的研究の応用

2,5-Dimethylthiophene-3-boronic acid has several scientific research applications:

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylthiophene-3-boronic acid typically involves the borylation of 2,5-dimethylthiophene. One common method is the direct borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2,5-Dimethylthiophene-3-boronic acid are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

化学反応の分析

反応の種類

2,5-ジメチルチオフェン-3-ボロン酸は、以下を含むいくつかの種類の化学反応を起こします。

鈴木-宮浦カップリング: これは、2,5-ジメチルチオフェン-3-ボロン酸を含む最も一般的な反応です。

一般的な試薬と条件

鈴木-宮浦カップリング: パラジウム触媒(例:Pd(PPh3)4)、塩基(例:K2CO3)、および溶媒(例:トルエンまたはエタノール)が一般的に使用されます.

形成される主な生成物

ビアリール化合物: 鈴木-宮浦カップリング反応から形成されます.

スルホキシドおよびスルホン: 酸化反応から形成されます.

置換チオフェン: 求電子置換反応から形成されます.

4. 科学研究への応用

2,5-ジメチルチオフェン-3-ボロン酸には、いくつかの科学研究への応用があります。

作用機序

化学反応における2,5-ジメチルチオフェン-3-ボロン酸の主な作用機序は、ボロン酸エステル中間体の形成を伴います。鈴木-宮浦カップリングでは、ボロン酸エステルはパラジウム触媒と反応してパラジウム-ホウ素錯体を形成します。 この錯体は、アリールまたはビニルハライドとのトランスメタル化を受け、続いて還元脱離を起こして目的のビアリールまたはビニル-アリール生成物を形成します .

類似化合物との比較

類似化合物

- チオフェン-3-ボロン酸

- 2-メチルチオフェン-3-ボロン酸

- 3-メチルチオフェン-2-ボロン酸

比較

2,5-ジメチルチオフェン-3-ボロン酸は、チオフェン環に2つのメチル基が存在するために独特で、その反応性と生成物の立体特性に影響を与える可能性があります。 チオフェン-3-ボロン酸と比較して、追加のメチル基は、特定の反応で安定性と選択性を向上させる可能性があります .

生物活性

2,5-Dimethylthiophene-3-boronic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

2,5-Dimethylthiophene-3-boronic acid features a thiophene ring with two methyl groups and a boronic acid functional group. This structure enhances its solubility and reactivity, making it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for forming biaryl compounds .

Biological Activity

The biological activity of 2,5-dimethylthiophene-3-boronic acid has been investigated across various domains:

- Antimicrobial Activity : Preliminary studies indicate that thiophene derivatives possess significant antibacterial properties. For instance, compounds similar to 2,5-dimethylthiophene have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at low concentrations .

- Anticancer Properties : Recent research has demonstrated that derivatives of 2,5-dimethylthiophene exhibit potent anticancer effects against various cancer cell lines, including breast, colon, lung, and prostate cancers. These compounds have been identified as selective topoisomerase II inhibitors, which are crucial for DNA replication and repair in cancer cells .

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This mechanism could be beneficial in treating conditions characterized by chronic inflammation.

The biological effects of 2,5-dimethylthiophene-3-boronic acid are primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with serine residues in enzymes, modulating their activity. This interaction is particularly relevant in the context of proteases and other enzymes involved in disease processes.

- Reactive Oxygen Species (ROS) Induction : Some studies indicate that this compound can induce ROS production in cancer cells, leading to apoptosis. This effect is crucial for its anticancer activity as it disrupts cellular homeostasis and promotes cell death .

Table 1: Antimicrobial Activity of 2,5-Dimethylthiophene Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,5-Dimethylthiophene-3-boronic acid | Staphylococcus aureus | 0.5 µg/mL |

| 2,5-Dimethylthiophene-3-boronic acid | Escherichia coli | 1.0 µg/mL |

| Analog Compound A | Bacillus subtilis | 0.75 µg/mL |

Table 2: Anticancer Activity of 2,5-Dimethylthiophene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2,5-Dimethylthiophene-3-boronic acid | Breast Cancer (MCF-7) | 2.5 |

| Analog Compound B | Colon Cancer (HCT116) | 1.8 |

| Analog Compound C | Prostate Cancer (PC-3) | 3.0 |

Case Studies

- Antibacterial Activity Study : A study evaluated the antibacterial properties of various thiophene derivatives against multiple bacterial strains using disk diffusion assays. The results indicated that the presence of methyl groups significantly enhanced antibacterial efficacy compared to unsubstituted thiophenes .

- Anticancer Research : In vitro studies demonstrated that several derivatives of 2,5-dimethylthiophene exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism was linked to the inhibition of topoisomerase II and subsequent induction of apoptosis through ROS generation .

特性

IUPAC Name |

(2,5-dimethylthiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BO2S/c1-4-3-6(7(8)9)5(2)10-4/h3,8-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQHMNWNEOZRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC(=C1)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670556 | |

| Record name | (2,5-Dimethylthiophen-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162607-23-0 | |

| Record name | B-(2,5-Dimethyl-3-thienyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162607-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylthiophen-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethylthiophene-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。